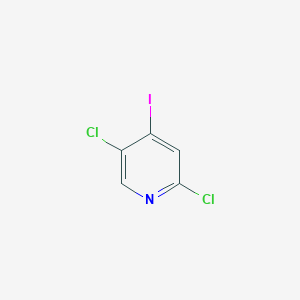

2,5-Dichloro-4-iodopyridine

Descripción general

Descripción

2,5-Dichloro-4-iodopyridine is a chemical compound with the molecular formula C5H2Cl2IN . It has an average mass of 273.887 Da and a monoisotopic mass of 272.860901 Da .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves the reaction of 2,5-dichloropyridine with n-butyllithium and diisopropylamine in tetrahydrofuran at -78°C under an inert atmosphere . The second stage involves the addition of iodine to the resulting mixture . The yield of this synthesis process is approximately 53% .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 2nd and 5th positions with chlorine atoms and at the 4th position with an iodine atom .Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3, a boiling point of 278.7±35.0 °C at 760 mmHg, and a flash point of 122.4±25.9 °C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 128.6±3.0 cm3 .Aplicaciones Científicas De Investigación

Selective Functionalization

2,5-Dichloro-4-iodopyridine exhibits unique selective functionalization properties. Marzi, Bigi, and Schlosser (2001) demonstrated that depending on the choice of reagents, this compound can undergo deprotonation at different positions, showcasing its flexibility in organic synthesis (Marzi, Bigi, & Schlosser, 2001).

Regiochemical Flexibility

The regiochemical flexibility of this compound allows for selective functionalization at various positions on the pyridine ring. Bobbio and Schlosser (2001) explored its use in deprotonation studies, highlighting its potential as a valuable building block for pharmaceutical research (Bobbio & Schlosser, 2001).

Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines

Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from this compound. This highlights its unexpected behavior in certain reactions, which can lead to novel pyridine-containing macrocycles (Lechel et al., 2012).

Creation of Structural Manifolds

This compound can be used to create various structural manifolds. Schlosser and Bobbio (2002) demonstrated its transformation into different substrates, showcasing its versatility in synthesizing a range of compounds (Schlosser & Bobbio, 2002).

Synthesis of Heterocyclic Compounds

Banks, Haszeldine, and Phillips (1977) utilized this compound for the synthesis of heterocyclic polyfluoro-compounds, demonstrating its utility in creating complex organic structures (Banks, Haszeldine, & Phillips, 1977).

Non-Symmetrical Alkynylpyridines Synthesis

Rivera et al. (2019) studied this compound for the chemoselective synthesis of non-symmetrical alkynylpyridines, highlighting its role in facilitating diverse chemical reactions (Rivera et al., 2019).

Safety and Hazards

2,5-Dichloro-4-iodopyridine is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Acute Toxicity (Inhalation) Category 4, and Specific Target Organ Toxicity - Single Exposure . It should be stored in a dark place under an inert atmosphere at 2-8°C .

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCZLVRNVBSAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694736 | |

| Record name | 2,5-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796851-03-1 | |

| Record name | 2,5-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid](/img/structure/B1394803.png)

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)

![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)

![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)

![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)